![molecular formula C20H24N4O3S2 B2794428 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile CAS No. 1797889-30-5](/img/structure/B2794428.png)

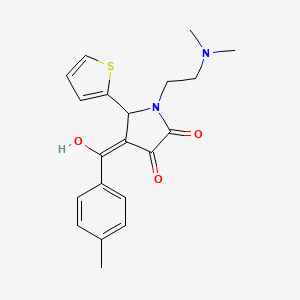

2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

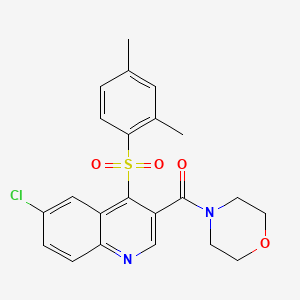

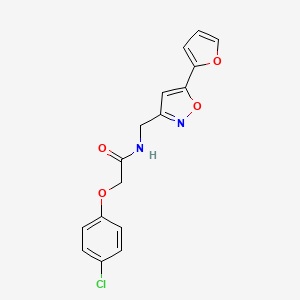

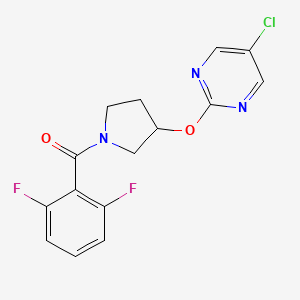

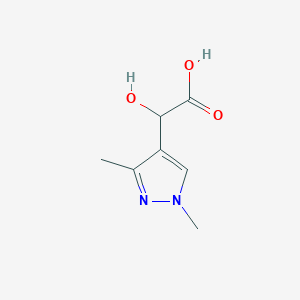

The compound seems to be a complex organic molecule that likely contains a thiazole ring and a bipiperidinyl group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Bipiperidinyl refers to a structure containing two piperidine rings, which are six-membered rings with one nitrogen atom .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized using various methods. For instance, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of 2-[(4-(thiazol-2-yl)phenyl]propionic acids by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

科学的研究の応用

1. Synthesis and Oxidation in Organic Chemistry

- Thiazole derivatives, such as those involved in the synthesis of 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile, are used in organic chemistry for various synthetic applications. A study by Aitken et al. (1997) explores the synthesis and oxidation of chiral 2-thiazolines, demonstrating their potential in producing a range of compounds with varying properties (Aitken et al., 1997).

2. Role in Medicinal Chemistry

- Thiazole-based sulfonyl derivatives show potential in medicinal chemistry. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives with antimicrobial and antitubercular properties, highlighting the versatility of thiazole-based compounds in drug development (Kumar et al., 2013).

3. Photophysics and Material Science Applications

- In the field of material science, thiazole derivatives are used for their photophysical properties. Yenilmez et al. (2013) synthesized metallo-phthalocyanines with thiazole groups, focusing on their fluorescence quenching properties, which have potential applications in sensors and optical materials (Yenilmez et al., 2013).

4. Applications in Bioorganic Chemistry

- Research by Naganawa et al. (2006) on sulfonamide derivatives, similar in structure to the compound , shows relevance in bioorganic chemistry, particularly in the development of receptor antagonists. This research underscores the compound's potential in therapeutic applications (Naganawa et al., 2006).

5. Antimicrobial and Anticancer Potential

- The compound's framework has been explored for its antimicrobial and anticancer properties. Research by Khedr et al. (2019) on similar organosulfur compounds demonstrates their potent antimicrobial and anticancer activities, suggesting potential therapeutic applications of this compound (Khedr et al., 2019).

作用機序

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide .

Biochemical Pathways

It’s known that similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria .

Result of Action

The compound, when used in conjunction with a cell-penetrating peptide, has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been observed to display faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of cell-penetrating peptides .

特性

IUPAC Name |

2-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c21-15-16-3-1-2-4-19(16)29(25,26)24-12-5-17(6-13-24)23-10-7-18(8-11-23)27-20-22-9-14-28-20/h1-4,9,14,17-18H,5-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHQBDKIPQYVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2794347.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2794349.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2794356.png)

![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2794363.png)